molecular formula C6H8O2 B13632036 4-Ethynyloxolan-3-ol

4-Ethynyloxolan-3-ol

Cat. No.: B13632036
M. Wt: 112.13 g/mol
InChI Key: RFVUVGUBRWLVEX-UHFFFAOYSA-N
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Description

4-Ethynyloxolan-3-ol is an organic compound with the molecular formula C₆H₈O₂. It is a member of the oxolane family, characterized by a five-membered ring containing one oxygen atom. The compound is notable for its ethynyl group attached to the oxolane ring, which imparts unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Ethynyloxolan-3-ol can be synthesized through various methods. One common approach involves the reaction of ethynylmagnesium bromide with an appropriate oxolane derivative. The reaction typically requires an inert atmosphere, such as nitrogen, and is carried out in a solvent like tetrahydrofuran (THF) at controlled temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as distillation or chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-Ethynyloxolan-3-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The ethynyl group can be reduced to form alkenes or alkanes.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.

    Substitution: Reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are used for substitution reactions.

Major Products Formed

    Oxidation: Formation of oxolane-3-one derivatives.

    Reduction: Formation of 4-ethyloxolan-3-ol or 4-ethyloxolane.

    Substitution: Formation of halogenated oxolane derivatives.

Scientific Research Applications

4-Ethynyloxolan-3-ol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Ethynyloxolan-3-ol involves its interaction with molecular targets and pathways. The ethynyl group can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological macromolecules, such as proteins and nucleic acids, affecting their function and activity .

Comparison with Similar Compounds

Similar Compounds

    Flavan-3-ols: Compounds like catechin and epicatechin, which are also hydroxylated and contain aromatic rings.

    Proanthocyanidins: Oligomeric and polymeric forms of flavan-3-ols with similar structural features.

Uniqueness

4-Ethynyloxolan-3-ol is unique due to its ethynyl group, which imparts distinct reactivity compared to other similar compounds. This unique feature allows it to participate in a broader range of chemical reactions, making it a valuable compound in synthetic chemistry .

Properties

Molecular Formula

C6H8O2

Molecular Weight

112.13 g/mol

IUPAC Name

4-ethynyloxolan-3-ol

InChI

InChI=1S/C6H8O2/c1-2-5-3-8-4-6(5)7/h1,5-7H,3-4H2

InChI Key

RFVUVGUBRWLVEX-UHFFFAOYSA-N

Canonical SMILES

C#CC1COCC1O

Origin of Product

United States

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